Fmoc-4-fluoro-N-methyl-L-phenylalanine
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASWRUZYXHQLCZ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Growing Importance of Unnatural Amino Acids in Scientific Inquiry
The 20 canonical amino acids that constitute the building blocks of proteins in nature offer a remarkable but finite chemical diversity. To overcome these limitations and expand the functional repertoire of peptides and proteins, scientists are increasingly turning to unnatural amino acids (UAAs). nih.govresearchgate.net These non-proteinogenic amino acids, whether occurring naturally in non-protein contexts or synthesized in the laboratory, are instrumental in modern drug discovery and protein engineering. nih.govresearchgate.netdrugbank.com
The incorporation of UAAs allows for the fine-tuning of peptide and protein structures and functions in ways that are not possible with the standard amino acid set. nih.govresearchgate.net By introducing new chemical functionalities, researchers can enhance the stability, bioactivity, and target specificity of therapeutic peptides, or create molecular probes to investigate complex biological processes. researchgate.netdrugbank.com This has led to the development of novel therapeutics with improved pharmacological profiles, such as enhanced resistance to enzymatic degradation and better membrane permeability. researchgate.net
Understanding Fluorinated and N Methylated Phenylalanine Derivatives
Fmoc-4-fluoro-N-methyl-L-phenylalanine belongs to a specific class of UAAs that combines two powerful modifications to the phenylalanine scaffold: fluorination and N-methylation. Each of these alterations imparts distinct and advantageous properties to the resulting peptides.
The introduction of a fluorine atom, the most electronegative element, into an amino acid can significantly alter its physicochemical properties. nih.govmdpi.com This modification can enhance the metabolic stability of peptides by protecting them from enzymatic degradation. nih.govyoutube.com Furthermore, the presence of fluorine can influence the conformation of the peptide backbone and modulate interactions with biological targets, potentially leading to increased binding affinity and bioactivity. nih.govmdpi.com The carbon-fluorine bond is also a valuable probe in biophysical studies, particularly in ¹⁹F NMR spectroscopy, allowing for detailed investigation of protein structure and dynamics. caymanchem.com
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, also has a profound impact on peptide properties. This modification can increase a peptide's resistance to proteolysis by sterically hindering the approach of proteases. researchgate.net N-methylation can also enhance a peptide's membrane permeability and oral bioavailability, crucial parameters for drug development. researchgate.net From a structural standpoint, N-methylation restricts the conformational flexibility of the peptide backbone, which can be used to stabilize specific secondary structures, such as helices or turns, and thus lock a peptide into a bioactive conformation. researchgate.net
A Versatile Building Block: Fmoc 4 Fluoro N Methyl L Phenylalanine
Stereoselective Synthetic Pathways to N-Methylated Fluorinated Phenylalanine Derivatives
The introduction of three distinct modifications to the phenylalanine scaffold—a fluorine atom at the 4-position of the phenyl ring, N-methylation of the alpha-amino group, and the L-configuration at the stereocenter—necessitates sophisticated synthetic approaches. Stereoselectivity is paramount to ensure the biological relevance of the final compound.
Asymmetric Synthesis Strategies for this compound
The asymmetric synthesis of this compound can be envisioned through a multi-step sequence, commencing with a suitable fluorinated precursor. A plausible route involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary, followed by N-methylation and Fmoc protection.
One established method for creating the chiral center is through the use of chiral phase-transfer catalysts. For instance, the asymmetric α-alkylation of a glycine Schiff base with 4-fluorobenzyl bromide, catalyzed by a cinchona alkaloid-derived quaternary ammonium (B1175870) salt, can produce the desired L-enantiomer with high enantioselectivity. nih.gov Subsequent to the formation of the 4-fluoro-L-phenylalanine backbone, N-methylation can be achieved. A common method for N-methylation of amino acids involves protection of the amino and carboxyl groups, followed by methylation and deprotection. google.com For instance, the amino group can be protected with a trifluoroacetyl group, the carboxyl group as a benzyl (B1604629) ester, and methylation can then be carried out. google.com Finally, the N-methylated amino acid can be protected with the Fmoc group by reacting it with Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) or Fmoc-Cl (fluorenylmethyloxycarbonyl chloride). nih.govwikipedia.org
Alternatively, asymmetric hydrogenation of a dehydroamino acid precursor is a powerful technique. researchgate.net A substrate such as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid could be hydrogenated using a chiral rhodium or ruthenium catalyst to yield N-acetyl-4-fluoro-L-phenylalanine. This intermediate would then require N-methylation and exchange of the acetyl protecting group for Fmoc.
A summary of potential asymmetric synthesis approaches is presented in the table below.
| Approach | Key Step | Chiral Induction | Potential Yield/Enantioselectivity |
| Chiral Phase-Transfer Catalysis | Asymmetric α-alkylation of glycine Schiff base | Cinchona alkaloid-derived catalyst | High yields and enantioselectivity reported for similar systems. nih.gov |
| Asymmetric Hydrogenation | Hydrogenation of a fluorinated dehydroamino acid | Chiral metal catalyst (e.g., Rh-MonoPhos) | High enantioselectivities and quantitative yields have been achieved for related substrates. researchgate.net |
| Chiral Auxiliary-Mediated Alkylation | Alkylation of a chiral glycine enolate equivalent | Removable chiral auxiliary | High diastereoselectivity is often achievable. wikipedia.orgrsc.org |
Application of Chiral Auxiliary Methodologies in the Synthesis of Related Compounds
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com In the context of amino acid synthesis, oxazolidinones and camphorsultams are common chiral auxiliaries. wikipedia.org For the synthesis of fluorinated phenylalanine analogs, a chiral auxiliary can be attached to a glycine unit, and the resulting enolate can be alkylated with a fluorinated benzyl halide. wikipedia.org
For example, a glycine derivative attached to a pseudoephedrine chiral auxiliary can be deprotonated to form an enolate, which then reacts with 4-fluorobenzyl bromide. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. wikipedia.org After the alkylation step, the auxiliary is cleaved to reveal the chiral amino acid, which can then undergo further modifications such as N-methylation and Fmoc protection. The choice of chiral auxiliary and reaction conditions is critical for maximizing the diastereomeric excess of the product. numberanalytics.com
Enantioselective Approaches for Fluorinated Phenylalanine Analogues
A variety of enantioselective methods have been developed for the synthesis of fluorinated phenylalanine analogues. nih.govpsu.eduresearchgate.net These methods often employ transition metal catalysis. For instance, palladium-catalyzed fluorination of C(sp³)–H bonds can be used to introduce fluorine with high site- and diastereoselectivity. consensus.appacs.org
Another powerful approach is the use of chiral nickel(II) complexes. A chiral Ni(II) complex of a Schiff base derived from a chiral auxiliary and glycine or alanine (B10760859) can be deprotonated and then alkylated with a fluorinated aryl halide. beilstein-journals.orgpsu.edu This method has been successfully applied to the synthesis of various fluorinated aromatic amino acids with good to excellent enantiomeric purity. beilstein-journals.org Subsequent hydrolysis of the complex and Fmoc protection yields the desired Fmoc-protected fluorinated amino acid. beilstein-journals.org
Chemoenzymatic methods also offer a green and highly selective alternative. nih.govnih.govqut.edu.au Enzymes such as amino acid dehydrogenases or transaminases can be used to convert a keto acid precursor into the corresponding amino acid with high enantiopurity. nih.govnih.gov For example, a fluorinated phenylpyruvate derivative could be a substrate for an engineered aminotransferase to produce 4-fluoro-L-phenylalanine.
Functional Group Transformations and Protecting Group Strategies
The synthesis of a complex molecule like this compound requires a carefully planned sequence of functional group transformations and the use of appropriate protecting groups to prevent unwanted side reactions.
Role of Fmoc Protection in Facilitating Synthesis
The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgcreative-peptides.comaltabioscience.com Its primary role is the temporary protection of the α-amino group of an amino acid. youtube.comlgcstandards.com
The key advantages of the Fmoc group include:
Base Lability: It is readily cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups or the linkage to a solid support. wikipedia.orgcreative-peptides.comlgcstandards.com
Stability: It is stable to the acidic conditions often used to remove other protecting groups, such as the tert-butoxycarbonyl (Boc) group. altabioscience.com
Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. wikipedia.orgyoutube.com
In the synthesis of this compound, the Fmoc group is typically introduced in the final step before the amino acid is used in peptide synthesis. This ensures that the N-methylated amino group does not participate in any undesired reactions during subsequent coupling steps. altabioscience.com
Orthogonal Protecting Group Schemes for Complex Derivatizations
Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. wikipedia.orgorganic-chemistry.orgfiveable.me This is essential for the synthesis of complex molecules with multiple reactive functional groups. nih.gov
In the context of synthesizing a peptide containing this compound, an orthogonal protecting group scheme is critical. A typical scheme in Fmoc-based SPPS is the Fmoc/tBu strategy. nih.goviris-biotech.de
| Protecting Group | Functional Group Protected | Cleavage Conditions |
| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino group | Mild base (e.g., 20% piperidine in DMF) wikipedia.orgcreative-peptides.com |
| tBu (tert-Butyl) | Side-chain carboxyl (Asp, Glu) and hydroxyl (Ser, Thr) groups | Strong acid (e.g., trifluoroacetic acid - TFA) iris-biotech.de |
| Boc (tert-Butoxycarbonyl) | Side-chain amino group (Lys) | Strong acid (e.g., trifluoroacetic acid - TFA) altabioscience.com |
| Trt (Trityl) | Side-chain of Asn, Gln, His | Strong acid (e.g., trifluoroacetic acid - TFA) |
This table illustrates a common orthogonal protection scheme in peptide synthesis.
For the synthesis of this compound itself, an orthogonal strategy would be necessary if other reactive functionalities were present on the molecule that needed to be preserved during the N-methylation or Fmoc-protection steps. For example, if the synthesis started from a tyrosine derivative that was later fluorinated, the hydroxyl group would need to be protected with a group that is stable to the conditions of both N-methylation and Fmoc protection, but could be removed later if desired. The ability to selectively deprotect one functional group while others remain protected is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org
Advances in Scaled-Up Synthesis for Research Applications
The growing interest in incorporating N-methylated amino acids into peptides for therapeutic and research purposes has driven the development of scalable synthetic routes for compounds like this compound. While large-scale production data for this specific derivative is not extensively published, advances in the synthesis of related N-methylated amino acids provide a clear pathway for its production for research applications. The primary challenge lies in achieving efficient, high-yield N-methylation without compromising the chiral integrity of the amino acid, all while using methods that are amenable to scale-up.
Several methodologies have been developed for the synthesis of Fmoc-N-methyl amino acids that are suitable for larger-scale production. One of the most prominent and adaptable methods for scaled-up synthesis is a multi-step process starting from the readily available Fmoc-4-fluoro-L-phenylalanine. This process generally involves the protection of the carboxylic acid, followed by N-methylation, and subsequent deprotection of the carboxyl group.
A common approach for the N-methylation of Fmoc-amino acids that is amenable to scale-up is the Biron-Kessler method. This method involves the temporary protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. The sulfonamide proton is acidic enough to be removed by a mild base, allowing for subsequent methylation. The o-NBS group can then be cleanly removed to yield the N-methylated amine.
A representative scalable synthesis of this compound can be envisioned in the following stages:
Carboxyl Protection: The starting material, Fmoc-4-fluoro-L-phenylalanine, has its carboxylic acid group protected, often as a methyl or benzyl ester, to prevent side reactions during the N-methylation step.
Fmoc Deprotection: The Fmoc group is removed from the nitrogen to expose the primary amine.
N-Nosylation: The free amine is then protected with a 2-nitrobenzenesulfonyl (nosyl) group.
N-Methylation: The nosylated compound is then methylated. The use of reagents like dimethyl sulfate (B86663) allows for efficient methylation.
Nosyl Deprotection: The nosyl group is selectively removed to reveal the N-methylated amine.
Fmoc Re-protection: The N-methylated amino acid is then reprotected with an Fmoc group.
Final Deprotection: The protecting group on the carboxylic acid is removed to yield the final product, this compound.
While this solution-phase synthesis is robust, solid-phase synthesis methods have also been developed to streamline the process and facilitate purification, which is a key consideration in scaled-up applications. nih.gov In one such method, a 2-chlorotrityl chloride (2-CTC) resin is used as a temporary protecting group for the carboxylic acid. nih.gov This allows for the N-methylation to be performed on the solid support, simplifying the purification of intermediates as it only requires washing the resin. nih.gov The final product is then cleaved from the resin. This approach has shown potential for scalability in producing various Fmoc-N-methylated amino acids. nih.gov
The table below illustrates a potential multi-step synthesis for this compound, with typical reagents and representative yields based on similar reported syntheses.
Table 1: Representative Scaled-Up Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Yield (%) |
|---|---|---|---|
| 1 | Protection of Carboxylic Acid | Thionyl chloride, Methanol | 95-98 |
| 2 | Fmoc Deprotection | Piperidine in DMF | >99 |
| 3 | N-Nosylation | 2-Nitrobenzenesulfonyl chloride, Base | 90-95 |
| 4 | N-Methylation | Dimethyl sulfate, Base | 85-92 |
| 5 | Nosyl Deprotection | Thiophenol, Base | 88-94 |
| 6 | Fmoc Re-protection | Fmoc-OSu, Base | 90-96 |
Chemoenzymatic approaches represent an alternative and increasingly attractive strategy for the synthesis of N-methylated amino acids. These methods offer high stereoselectivity and milder reaction conditions compared to purely chemical routes. For instance, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been utilized for the synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine. nih.gov While not yet reported specifically for the scaled-up production of this compound, the adaptation of such enzymatic systems could offer a more sustainable and efficient manufacturing process in the future.
Recent advancements have also focused on continuous-flow reactors for the synthesis of N-methylated peptides, a technology that has been successfully upscaled and could be adapted for the production of the constituent amino acids. mtak.hu
The choice of method for scaled-up synthesis depends on factors such as cost, efficiency, and the required purity of the final product. For research applications where high purity is paramount, multi-step chemical synthesis with robust purification of intermediates remains a reliable, albeit labor-intensive, approach.
Solid-Phase Peptide Synthesis (SPPS) with this compound
Solid-phase peptide synthesis (SPPS) is the workhorse for the chemical synthesis of peptides. The incorporation of this compound into peptide sequences via SPPS, however, presents unique challenges and considerations due to its sterically hindered nature.
Incorporation into Complex Peptide Sequences
The primary challenge in incorporating this compound, as with other N-methylated amino acids, is the increased steric hindrance around the nitrogen atom. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences, particularly when the preceding amino acid is also sterically demanding. To overcome this, specialized strategies and reagents are often employed to drive the reaction to completion. Microwave-assisted SPPS, for instance, has been shown to enhance coupling efficiency for hindered amino acids by utilizing elevated temperatures to increase reaction kinetics.
Compatibility with Diverse Coupling Reagents in SPPS
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) are often not potent enough to achieve high coupling efficiencies. More powerful uronium- or phosphonium-based reagents are generally required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated greater success in promoting the acylation of N-methylated residues.
| Coupling Reagent Class | Specific Examples | Suitability for this compound | Rationale |
| Carbodiimides | DCC, DIC | Low to Moderate | Often insufficient for sterically hindered couplings. |
| Uronium/Aminium | HBTU, HATU, HCTU | High | Highly reactive, promoting efficient coupling of hindered residues. |
| Phosphonium | PyBOP, PyAOP | High | Known for their high reactivity and effectiveness in difficult couplings. |
Modulation of Peptide Stability and Conformation
The introduction of 4-fluoro-N-methyl-L-phenylalanine into a peptide sequence can profoundly influence its three-dimensional structure and its resistance to enzymatic degradation. These effects are a direct consequence of the unique stereoelectronic properties of the fluorine atom and the conformational constraints imposed by N-methylation.
Impact of Fluorine Substitution on Peptide Backbone and Side Chain Interactions
The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of phenylalanine introduces several key changes. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, potentially influencing π-π stacking and cation-π interactions with other residues. Furthermore, the C-F bond is highly polarized and can participate in non-covalent interactions, including orthogonal multipolar interactions with amide carbonyls, which can stabilize local peptide conformations. The presence of fluorine can also enhance the hydrophobicity of the side chain, which may drive specific folding patterns and influence interactions with biological targets. Research on fluorinated prolines has shown that the strong inductive effect of fluorine can enforce a particular pucker on the ring and bias the conformation of the preceding peptide bond, and similar effects can be anticipated for the phenyl ring of phenylalanine. nih.goviris-biotech.de
Effects of N-Methylation on Peptide Conformational Dynamics and Proteolytic Stability
Second, and of significant therapeutic importance, N-methylation provides steric shielding of the adjacent amide bond, making it less susceptible to cleavage by proteases. This increased resistance to enzymatic degradation can significantly extend the in-vivo half-life of peptide-based drugs. While fluorination alone can have a variable effect on proteolytic stability, the combination with N-methylation is expected to provide a robust strategy for enhancing peptide stability.
| Modification | Effect on Conformation | Effect on Proteolytic Stability |
| 4-Fluorination | Can influence aromatic interactions and local backbone conformation through stereoelectronic effects. May enhance thermal stability. | Variable; can either increase or decrease stability depending on the specific enzyme and the position of the substitution. |
| N-Methylation | Disrupts secondary structures (α-helices, β-sheets) by removing a hydrogen bond donor. Can induce β-turns and increase conformational rigidity. | Significantly increases stability by sterically hindering protease access to the amide bond. |
| Combined | Expected to result in a conformationally constrained peptide with altered aromatic interactions and enhanced thermal stability. | Expected to provide a high degree of resistance to enzymatic degradation due to the N-methyl group. |
Protein Engineering and Unnatural Amino Acid Incorporation
Site-Specific Integration into Protein Structures
The site-specific incorporation of unnatural amino acids like 4-fluoro-N-methyl-L-phenylalanine into protein structures is a powerful technique for probing and manipulating protein function. The Fmoc protecting group is essential for its use as a building block in solid-phase peptide synthesis (SPPS), which allows for the precise, residue-by-residue construction of peptide chains. chemimpex.comsigmaaldrich.com This methodology enables researchers to create complex peptides with high purity and yield. chemimpex.com
Development of Proteins with Novel Structural Features and Enhanced Properties
The unique physicochemical properties of fluorine and the structural impact of N-methylation are leveraged to engineer proteins with novel features and enhanced stability.
Enhanced Stability: Fluorination of amino acid side chains is a general and effective strategy to enhance the stability of both soluble and membrane-bound proteins against chemical and thermal denaturation. nih.gov The 4-fluoro-phenylalanine substitution, for instance, can increase the hydrophobicity of the amino acid side chain, contributing to more favorable packing within the protein core. chemimpex.com This enhanced stability is crucial for developing robust protein-based therapeutics and industrial enzymes.
N-methylation further contributes to stability by increasing resistance to proteolytic degradation. nih.gov The methyl group on the amide nitrogen sterically hinders the approach of proteases, which typically recognize and cleave specific peptide bonds. This modification is a common strategy to improve the metabolic stability and bioavailability of peptide-based drugs. nih.gov
| Modification | Effect on Protein Property | Research Finding |
| 4-Fluoro Substitution | Increased Thermal & Chemical Stability | Fluorination is a general strategy to enhance protein stability with minimal structural perturbation. nih.gov |
| N-Methylation | Increased Proteolytic Resistance | N-methylation reduces the polarity of the amide bond and introduces conformational constraints, enhancing metabolic stability. nih.gov |
| 4-Fluoro Substitution | Altered Hydrophobicity | The 4-fluorophenyl side chain enhances the compound's hydrophobicity and stability. chemimpex.com |
Novel Structural Features: The incorporation of 4-fluoro-N-methyl-L-phenylalanine can induce unique structural features. The fluorine atom can participate in non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions and fluorous interactions, where fluorinated side chains self-associate. nih.govmdpi.com These interactions can be used to direct protein folding and assembly into novel architectures. N-methylation restricts the conformational freedom of the polypeptide backbone, favoring specific secondary structures like β-turns, which are critical for many biological recognition events.
Engineering of Biologically Active Peptides and Protein Mimics
The combination of fluorination and N-methylation makes this compound a valuable building block for engineering biologically active peptides and peptidomimetics with improved pharmacological profiles.
Improved Bioactivity and Specificity: The conformational constraints imposed by N-methylation can lock a peptide into its bioactive conformation, leading to higher binding affinity and specificity for its target receptor or enzyme. nih.gov The fluorinated aromatic ring can also engage in specific interactions within a binding pocket that are not possible for the natural phenylalanine residue, potentially increasing potency. For example, fluorinated amino acids have been incorporated into peptides to develop novel therapeutics in fields such as oncology and neurology. chemimpex.com
Enhanced Drug-like Properties: A major challenge in peptide-based drug development is their poor metabolic stability and cell permeability. As mentioned, N-methylation significantly enhances resistance to enzymatic degradation. nih.gov Furthermore, the reduction in the hydrogen-bonding capacity of the N-methylated amide bond can improve a peptide's ability to cross cell membranes. These modifications are key strategies in medicinal chemistry to enhance the bioavailability of synthetic peptides. nih.gov The resulting peptidomimetics can exhibit improved efficacy and reduced side effects. chemimpex.com For instance, N-Fmoc-4-fluoro-L-phenylalanine has been used in the synthesis of the potent macrocyclic ghrelin receptor agonist, Ulimorelin. peptide.com
| Feature | Application in Bioactive Peptides | Example Finding |
| Conformational Restriction | Increased receptor binding affinity and specificity. | N-methylation introduces conformational constraints, aiding in the development of peptidomimetics with specific 3D structures. benchchem.com |
| Proteolytic Resistance | Extended in vivo half-life of peptide drugs. | N-methylation is a common strategy to enhance the metabolic stability and bioavailability of synthetic peptides. nih.gov |
| Modified Electronics | Altered binding interactions at the target site. | The unique properties of fluorinated amino acids are valuable for designing novel therapeutics targeting specific biological pathways. chemimpex.com |
| Increased Lipophilicity | Improved cell membrane permeability. | The introduction of N-methylated non-proteinogenic amino acids can improve membrane permeability. nih.gov |
Applications in Medicinal Chemistry and Advanced Drug Discovery
Design and Synthesis of Novel Therapeutic Agents
The creation of new drugs often relies on improving existing biological molecules. Fmoc-4-fluoro-N-methyl-L-phenylalanine is instrumental in this process, enabling the synthesis of peptides with enhanced therapeutic potential.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but possess improved drug-like properties. nih.gov The development of these molecules is a critical strategy for targeting protein-protein interactions (PPIs), which are often challenging for traditional small-molecule drugs. The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design. nih.govresearchgate.net
This compound is an exemplary reagent for this purpose. Its use in SPPS allows for the direct integration of two crucial modifications: N-methylation and fluorination. N-methylation of the peptide backbone is known to enhance resistance to proteases, the enzymes that degrade peptides in the body. researchgate.netresearchgate.net This modification can also lock the peptide into a specific conformation that is more favorable for binding to its biological target. researchgate.net Fluorination, particularly on an aromatic ring, can significantly increase metabolic stability and influence binding affinity. nbinno.comnih.gov By providing these features in a single building block, the compound facilitates the synthesis of peptidomimetics with increased stability and potentially higher potency for their intended pharmacological targets.
Simultaneously, N-methylation is a well-established method for increasing the oral bioavailability and stability of peptides. nih.govresearchgate.netresearchgate.net By removing the amide proton that is susceptible to enzymatic cleavage and hydrogen bonding, N-methylation can protect the peptide from degradation and improve its permeability across the gut wall. researchgate.net The combination of these attributes in peptides synthesized with this compound can lead to the development of bioactive agents with significantly improved profiles, such as a longer half-life in the body, which could allow for less frequent administration. nbinno.com
Strategies for Modulating Biological Activity and Selectivity
Achieving high potency and selectivity for a specific biological target is paramount in drug design. The dual modifications present in this compound provide a sophisticated means to fine-tune a peptide's interaction with its receptor or enzyme target.
The affinity and selectivity of a peptide for its receptor are governed by precise molecular interactions. Both fluorine substitution and N-methylation can profoundly influence these interactions.
Influence of Fluorine: Substituting hydrogen with fluorine on the phenylalanine ring alters the electronic properties of the amino acid side chain without significantly increasing its size. tandfonline.com Fluorine is the most electronegative element, and its presence can create favorable interactions with receptor binding pockets or modulate the acidity and basicity of nearby functional groups. nih.govtandfonline.com This can lead to enhanced binding affinity. tandfonline.comnih.gov For example, studies on a fluorinated antigenic peptide showed that placing a fluorine atom at the 4-position of the phenylalanine ring resulted in a roughly 3-fold stronger T-cell receptor binding affinity. nih.gov However, this effect is highly context-dependent, and fluorination can also be used to decrease binding to off-target receptors, thereby improving selectivity. nih.gov
Influence of N-Methylation: N-methylation enhances receptor binding affinity and selectivity primarily by inducing conformational rigidity. nih.govresearchgate.net By adding a methyl group to the amide nitrogen in the peptide backbone, the rotational freedom of the backbone is restricted. researchgate.net This can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity. Docking studies of the N-methylated cyclic pentapeptide Cilengitide indicated that the reduced backbone flexibility resulting from N-methylation was beneficial for its increased receptor selectivity. researchgate.net
The combined use of these modifications allows for a multi-faceted approach to optimizing receptor interactions, simultaneously tuning electronic and conformational properties.
Table 1: Effects of Fluorine and N-Methylation on Peptide Properties
| Modification | Primary Structural Change | Key Effects on Peptide Properties | References |
| 4-Fluoro (on Phenylalanine) | Substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring. | Alters electrostatic potential of the aromatic ring. nih.gov Can enhance receptor binding affinity. tandfonline.comnih.gov Increases metabolic stability and lipophilicity. nbinno.comnih.govnih.gov Improves membrane permeability. nih.gov | nih.gov, nih.gov, nih.gov, nbinno.com, tandfonline.com, nih.gov, nih.gov |
| N-Methylation | Substitution of an amide hydrogen with a methyl group on the peptide backbone. | Increases resistance to enzymatic degradation. researchgate.netresearchgate.net Enhances membrane permeability and oral bioavailability. nih.govresearchgate.net Restricts backbone conformation, which can increase receptor selectivity. nih.govresearchgate.net | nih.gov, researchgate.net, researchgate.net, researchgate.net |
Rational design is an approach that uses structural information and chemical principles to create molecules with specific functions. nih.gov Peptide-based modulators are often designed to disrupt or stabilize protein-protein interactions (PPIs) that are critical in disease-related biological pathways. nih.govresearchgate.net Using chemically modified building blocks like this compound is central to the rational design of such peptides. researchgate.net
Scientists can "scan" a lead peptide sequence by systematically replacing natural amino acids with modified ones to identify positions where fluorination and N-methylation can enhance activity and stability. For example, to develop an inhibitor for a specific PPI, a peptide sequence derived from one of the interacting proteins can be synthesized. nih.gov Incorporating this compound at a key "hot spot" residue could improve its binding to the target protein while the N-methylation protects it from rapid degradation, allowing it to modulate the biological pathway more effectively and for a longer duration. nih.govtandfonline.com This approach allows for the refinement of peptides into potent and stable modulators for specific biological pathways, moving them closer to becoming viable therapeutic candidates. nih.gov
Table 2: Rational Design Strategies Using Modified Amino Acids
| Design Strategy | Objective | Role of this compound | References |
| Peptide Stapling/Cyclization | To constrain the peptide into a specific secondary structure (e.g., α-helix or β-sheet) to increase stability and target affinity. | While not a stapling agent itself, the increased stability from its N-methyl group can complement stapling modifications. researchgate.netacs.org | researchgate.net, acs.org |
| Hot-Spot-Based Modification | To enhance binding at critical protein-protein interaction interfaces. | The 4-fluoro-phenyl group can be placed at a "hot-spot" to form more favorable interactions with the target protein. nih.govnih.gov | nih.gov, nih.gov |
| Improving Pharmacokinetics | To increase metabolic stability and membrane permeability for better in vivo performance. | N-methylation prevents enzymatic cleavage; fluorination increases lipophilicity, aiding stability and cell penetration. nih.govnih.govresearchgate.net | nih.gov, nih.gov, researchgate.net |
| Enhancing Selectivity | To increase binding to the desired target while decreasing binding to off-target molecules. | The conformational constraint from N-methylation and specific electronic interactions from fluorine can be fine-tuned to fit the target's binding site precisely. researchgate.netnih.gov | nih.gov, researchgate.net |
Bioconjugation Strategies for Enhanced Delivery Systems
Even with improved stability and activity, delivering peptide drugs to their site of action in the body remains a significant challenge. curapath.com Bioconjugation, the process of chemically linking a peptide to a larger molecule or nanoparticle, is a key strategy to overcome this hurdle. acs.orgpharmiweb.combiosynth.com This approach aims to protect the peptide from degradation, prolong its circulation time, and target it to specific tissues or cells. curapath.compharmiweb.comacs.org
Peptides synthesized using this compound are excellent candidates for use in bioconjugation strategies. The inherent stability conferred by the N-methyl and fluoro groups means the peptide is more likely to remain intact and active during the conjugation process and subsequent delivery in vivo. nih.govnih.gov These modified peptides can be conjugated to various carriers:
Nanoparticles: Encapsulating or attaching peptides to nanoparticles can protect them from enzymatic degradation and control their release. curapath.com Fluorinated peptides may be particularly suited for encapsulation within hydrophobic cores of certain nanoparticle types. nih.govnih.gov
Polymers: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can form a hydrophilic shell around the peptide, helping it to avoid clearance by the immune system and extending its half-life in the bloodstream. acs.org
Liposomes: These lipid-based vesicles can carry peptide drugs, and the properties of fluorinated peptides can aid in their association with the lipid bilayer. pharmiweb.com
By combining the rational design of a potent, stable peptide using this compound with advanced bioconjugation techniques, it is possible to create highly effective and targeted therapeutic delivery systems. curapath.compharmiweb.com
Conjugation to Biomolecules for Targeted Applications
The process of bioconjugation, or the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern targeted therapy. This compound is utilized in these processes as a specialized amino acid derivative. chemimpex.com Its primary role is as a building block in solid-phase peptide synthesis (SPPS), which allows for the creation of complex peptide sequences with high purity. chemimpex.comchemimpex.com
The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for this application, as it selectively protects the amino group during the peptide synthesis process, preventing unwanted side reactions. chemimpex.com This allows for the precise incorporation of the 4-fluoro-N-methyl-L-phenylalanine residue at specific positions within a peptide sequence. Once the desired peptide is synthesized, it can be attached to other biomolecules, such as antibodies or drugs, to create a targeted drug delivery system. chemimpex.com The unique properties conferred by the fluorinated and N-methylated phenylalanine can enhance the therapeutic potential of these conjugates. chemimpex.com
Development of Peptide-Drug Conjugates Utilizing this compound Scaffolds
Peptide-drug conjugates (PDCs) are a class of therapeutics that combine the high target specificity of peptides with the therapeutic efficacy of a cytotoxic or other potent small-molecule drug. nih.gov This approach aims to deliver a drug payload directly to the site of action, such as a tumor cell, thereby increasing efficacy and reducing off-target side effects. nih.gov
This compound serves as a critical component in the design of the peptide scaffold for these conjugates. The incorporation of this non-natural amino acid offers several advantages:
Enhanced Stability: The fluorine atom and the N-methyl group can increase the metabolic stability of the peptide by making it more resistant to degradation by proteases. nih.gov
Improved Pharmacokinetics: The unique fluorinated structure can enhance the biological activity and pharmacokinetic properties of the peptide, potentially improving its absorption, distribution, and half-life in the body. chemimpex.com
Modulated Conformation: The N-methylation can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive shape that may lead to improved binding affinity with its target receptor or enzyme.
By using this compound in the synthesis of the peptide portion of a PDC, researchers can create more robust and effective drug delivery vehicles.
Research in Targeted Therapeutics
The modification of peptides with specialized amino acids like this compound is a key strategy in the development of new treatments for a range of diseases.
Application in Modifying Peptide Sequences for Specific Disease Pathways
Incorporating fluorinated amino acids into peptide sequences is a widely used strategy to modulate the biological and physicochemical properties of peptide-based drug candidates. nih.gov The introduction of fluorine can alter a molecule's hydrophobicity, basicity, and conformation, which can in turn enhance its binding to specific biological targets and improve its bioavailability. chemimpex.comnih.gov This makes this compound a valuable tool for designing novel therapeutics aimed at specific disease pathways, particularly in fields like oncology and neurology. chemimpex.com
For instance, a related compound, Fmoc-4-fluoro-L-phenylalanine, was utilized in the laboratory-scale preparation of Ulimorelin, a potent macrocyclic agonist for the ghrelin receptor. peptide.com The ghrelin receptor is involved in metabolic and physiological pathways, making it a target for various therapeutic interventions. This example illustrates how the inclusion of a fluorinated phenylalanine can be integral to creating a peptide analog that effectively targets a specific receptor involved in a disease-relevant pathway. Research has also focused on using such compounds to develop agents for cancer therapy, aiming to create peptides that can selectively attack cancer cells while minimizing harm to healthy tissues. chemimpex.com
| Research Finding | Therapeutic Implication |
| Incorporation of fluorinated amino acids enhances peptide stability and bioactivity. chemimpex.comchemimpex.com | Development of more effective drugs with improved pharmacological profiles for specific disease targets. |
| Use of Fmoc-4-fluoro-L-phenylalanine in the synthesis of a ghrelin receptor agonist (Ulimorelin). peptide.com | Demonstrates the role of fluorinated phenylalanines in creating targeted therapeutics for metabolic pathways. |
| Fluorinated structure can enhance hydrophobicity and influence biological interactions. chemimpex.com | Potential for creating peptides that can better interact with specific biological targets in cancer or neurological disorders. chemimpex.com |
Investigation of Antimicrobial Properties in Modified Peptide Analogs
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. nih.gov Antimicrobial peptides (AMPs) are a promising class of therapeutics that often work by disrupting the bacterial cell membrane. nih.gov The effectiveness of AMPs is influenced by properties such as charge, structure, and hydrophobicity. nih.gov
Research has shown that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated versions. smolecule.com Consequently, there is significant interest in studying the antimicrobial potential of peptide analogs modified with this compound. The introduction of the fluorophenyl group increases the hydrophobicity of the peptide, a key factor that can enhance its ability to interact with and disrupt bacterial membranes. chemimpex.comnih.gov Furthermore, studies on other peptides have shown that substituting certain amino acids with phenylalanine can increase selective activity against specific types of bacteria, such as Gram-positive strains. nih.gov By incorporating the more specialized 4-fluoro-N-methyl-L-phenylalanine, researchers can investigate how these modifications fine-tune the antimicrobial spectrum and potency of peptide analogs. This line of inquiry aims to develop novel AMPs that are effective against challenging pathogens, including multi-resistant strains. nih.gov
| Modification | Potential Antimicrobial Effect | Rationale |
| Fluorination | Enhanced antimicrobial activity smolecule.com | Fluorine can alter electronic properties and increase potency. |
| Increased Hydrophobicity | Improved membrane disruption nih.gov | Hydrophobic residues are crucial for the lysis of bacterial membranes. nih.gov |
| Phenylalanine Scaffold | Potential for selective activity nih.gov | The core structure can be tailored to target specific bacterial types (e.g., Gram-positive). nih.gov |
Mechanistic and Biochemical Insights Derived from Fmoc 4 Fluoro N Methyl L Phenylalanine Analogs
Structure-Function Relationship Studies
Analysis of Hydrophobic Interactions and Conformational Constraints
The introduction of fluorine and a methyl group to the phenylalanine structure significantly alters its interaction profile and structural flexibility. Fluorine is highly electronegative yet similar in size to a hydrogen atom, allowing it to act as a subtle probe to modulate molecular properties. nih.gov The substitution of a hydrogen atom with a fluorine atom on the phenyl ring increases the hydrophobicity of the side chain. nih.govnih.govchemimpex.com This enhanced hydrophobicity can strengthen the binding affinity of peptides to their receptors or enzyme targets through more favorable hydrophobic interactions. nih.gov
The N-methylation of the peptide backbone introduces significant conformational constraints. This modification adds steric hindrance that restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. cymitquimica.com This constraint reduces the conformational flexibility of the peptide, effectively "locking" it into a more defined three-dimensional structure. Such pre-organization can be advantageous in peptide design, as it can lead to enhanced binding affinity by reducing the entropic penalty upon binding to a target. Furthermore, N-methylation renders the adjacent peptide bond resistant to cleavage by many proteases, thereby increasing the metabolic stability of the peptide.
| Amino Acid Derivative | Key Structural Modification(s) | Impact on Hydrophobicity | Conformational Effect |
| L-Phenylalanine | None (natural amino acid) | Baseline | Flexible backbone |
| 4-Fluoro-L-phenylalanine | para-Fluorine on phenyl ring | Increased | Flexible backbone |
| N-Methyl-L-phenylalanine | Methyl group on backbone amide | Slightly Increased | Restricted backbone rotation |
| 4-Fluoro-N-methyl-L-phenylalanine | para-Fluorine and N-methylation | Significantly Increased | Restricted backbone rotation |
Understanding the Impact on Enzymatic Activity and Protein Stability
The structural modifications inherent in 4-fluoro-N-methyl-L-phenylalanine have profound effects on the stability of peptides and proteins and their interactions with enzymes. Fluorination is a widely recognized strategy for enhancing the thermal and chemical stability of proteins. nih.gov Peptides incorporating fluorinated amino acids often exhibit increased resistance to chemical denaturation and enzymatic degradation. nih.gov
Biochemical Pathway Investigations
Studying the Behavior of Fluorinated Amino Acids in Biological Systems
Fluorinated amino acids serve as powerful probes for biochemical and in-cell studies, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The fluorine-19 (¹⁹F) nucleus has high sensitivity and a wide chemical shift range, making it an excellent NMR probe. nih.gov Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra of proteins containing fluorinated amino acids are free from background signals. nih.gov
By incorporating 4-fluoro-N-methyl-L-phenylalanine into a peptide or protein, researchers can use ¹⁹F NMR to monitor changes in the local environment of that specific residue. This technique allows for the detailed study of protein structure, dynamics, and interactions with other molecules in vitro and, increasingly, within living cells. nih.gov It provides a non-invasive window into conformational changes that occur during ligand binding, protein folding, or interactions with biological membranes.
Elucidation of Mechanistic Pathways in Peptide-Based Systems
The unique properties of 4-fluoro-N-methyl-L-phenylalanine make it an invaluable tool for dissecting the mechanistic pathways of peptide-based systems. Replacing a natural phenylalanine with this analog allows for a systematic evaluation of the roles of hydrophobicity, conformational rigidity, and side-chain electronics in a given biological process.
For example, if a peptide's function is dependent on a specific folded conformation, the introduction of the conformationally constrained N-methylated residue can help stabilize that active state, leading to enhanced activity. Conversely, if flexibility is required for function, its introduction may be detrimental. Similarly, by observing the functional consequences of altering the electronic nature of the aromatic ring via fluorination, the contribution of electrostatic interactions versus purely hydrophobic interactions can be determined. nih.gov This approach of "atomic mutagenesis" provides a level of detail that is often not achievable with standard mutagenesis, which is limited to the 20 canonical amino acids.
Development of Enzyme Inhibitors and Activity Modulators
The insights gained from structure-function and mechanistic studies using analogs like 4-fluoro-N-methyl-L-phenylalanine are directly applicable to the rational design of potent and selective enzyme inhibitors and activity modulators. nih.gov The combined properties of increased hydrophobicity, conformational restriction, and enhanced metabolic stability make this amino acid a highly desirable building block for peptide-based therapeutics. chemimpex.comchemimpex.com
The enhanced hydrophobic character can lead to tighter binding in the often-greasy active sites of enzymes. The conformational constraint imposed by N-methylation can pre-organize the peptide inhibitor into its bioactive conformation, increasing binding affinity and selectivity. Furthermore, the inherent resistance to proteolytic degradation significantly improves the pharmacokinetic profile of peptide drugs, allowing them to remain active for longer periods in biological systems. Researchers leverage these features to design novel therapeutics that can precisely target specific enzymes or receptors involved in disease pathways. chemimpex.com
| Application | Key Feature(s) of 4-Fluoro-N-methyl-L-phenylalanine | Biochemical Rationale |
| ¹⁹F NMR Probe | Fluorinated Phenyl Ring | Provides a unique spectroscopic handle with no biological background for studying protein structure and dynamics. nih.gov |
| Protein Stability Studies | Fluorinated Side Chain, N-Methyl Backbone | Increases thermal, chemical, and proteolytic stability, allowing for investigation of stabilizing forces. nih.gov |
| Enzyme Inhibitor Design | Increased Hydrophobicity, Conformational Constraint, Proteolytic Resistance | Enhances binding affinity, selectivity, and in-vivo half-life of peptide-based inhibitors. nih.gov |
| Mechanistic Probing | Altered Electronics, Restricted Conformation | Allows for the decoupling of hydrophobic, electronic, and conformational factors in biological interactions. nih.gov |
Future Directions and Emerging Research Opportunities
Expansion of the Unnatural Amino Acid Library for Diverse Applications
The synthesis and incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern protein engineering and drug discovery. nih.govsigmaaldrich.com Fmoc-4-fluoro-N-methyl-L-phenylalanine represents a significant contribution to the available toolkit of UAAs, offering a unique combination of properties not found in natural amino acids.
The expansion of the UAA library with derivatives like this compound is crucial for several reasons:
Enhanced Pharmacokinetic Properties: N-methylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics. nih.govresearchgate.netbenthamdirect.com The N-methyl group also enhances lipophilicity, which can improve membrane permeability and bioavailability. researchgate.netbenthamdirect.com
Modulation of Physicochemical Properties: The introduction of a fluorine atom into the phenylalanine side chain can alter acidity, basicity, hydrophobicity, and conformation. nih.gov This allows for the fine-tuning of a peptide's properties to improve stability, binding affinity, and selectivity for its target. nih.govuni-regensburg.de
Novel Structural Scaffolds: The conformational constraints imposed by the N-methyl group can induce specific secondary structures, such as stable foldamers with unique topologies. nih.govresearchgate.netbenthamdirect.com This enables the design of peptidomimetics that mimic the structure of natural peptides but possess superior stability and activity. researchgate.net
The continued development of synthetic methodologies to create novel UAAs like this compound will undoubtedly provide new avenues for creating peptides and proteins with tailored functions for therapeutic and biotechnological applications. nih.gov
Table 1: Comparison of Properties of L-phenylalanine and its Derivatives
| Property | L-phenylalanine | 4-fluoro-L-phenylalanine | N-methyl-L-phenylalanine | 4-fluoro-N-methyl-L-phenylalanine |
|---|---|---|---|---|
| Key Feature | Natural aromatic amino acid | Fluorinated side chain | N-methylated backbone | Combined fluorination and N-methylation |
| Proteolytic Stability | Low | Low | High | High |
| Conformational Flexibility | High | High | Reduced | Reduced |
| Hydrophobicity | Moderate | Increased | Increased | Significantly Increased |
| Bioavailability | Variable | Potentially altered | Often improved | Potentially improved |
Integration into Advanced Combinatorial Chemistry and Peptide Library Screening
Combinatorial chemistry, particularly the generation and screening of vast peptide libraries, is a powerful engine for drug discovery. sigmaaldrich.com N-methylated amino acids are highly desirable building blocks for these libraries because they confer drug-like properties upon the resulting peptides. nih.govresearchgate.netbenthamdirect.comingentaconnect.com The integration of this compound into this workflow offers several advantages.
The use of this compound can lead to the creation of libraries of "natural product-like" molecules, which are rich in conformational rigidity and metabolic stability. acs.org The efficient ribosomal incorporation of N-methylated amino acids, though challenging, is an area of active research, and advancements in this field could enable the creation of massive libraries (up to 10¹⁴ unique peptides) using techniques like mRNA display. acs.org
Research findings indicate that while the ribosomal translation apparatus has limitations, it can tolerate some N-methyl derivatives. nih.gov The development of optimized in vitro translation systems and engineered ribosomes could further facilitate the inclusion of this compound in ribosome-based library screening platforms, accelerating the discovery of novel peptide-based therapeutics.
Innovative Methodologies for Directed Evolution of Proteins and Peptides
Directed evolution mimics the process of natural selection in the laboratory to engineer proteins and peptides with novel or enhanced functions. nih.gov The incorporation of unnatural amino acids into this process vastly expands the chemical space that can be explored, allowing for the development of proteins with capabilities beyond what is possible with the 20 canonical amino acids. asm.orgcaltech.edu
The inclusion of this compound in directed evolution presents both opportunities and challenges. The unique properties conferred by this UAA—enhanced stability and conformational control—could lead to the evolution of highly robust enzymes or potent binding peptides. researchgate.netnih.gov
However, the efficient incorporation of N-methylated amino acids in vivo is a significant hurdle. nih.govnih.gov Future research will need to focus on developing innovative methodologies to overcome this, such as:
Engineering Orthogonal tRNA/aminoacyl-tRNA Synthetase Pairs: Creating synthetases that can specifically recognize and charge this compound onto a tRNA is essential for its site-specific incorporation into proteins during translation. biorxiv.org
Modified Ribosomes: Developing engineered ribosomes that can better accommodate the steric bulk and reduced flexibility of N-methylated amino acids at the peptidyl transferase center could improve incorporation efficiency. nih.gov
Auxiliary Factors: Utilizing factors like bacterial elongation factor P (EF-P), which is known to facilitate the incorporation of proline (an N-alkylated amino acid), may enhance the ribosomal synthesis of peptides containing N-methylated residues. nih.gov
Success in these areas would represent a significant leap forward, enabling the directed evolution of biopolymers with precisely placed N-methylated and fluorinated residues for a wide range of applications. nih.govbetapartners.nl
Computational Design and Modeling of this compound Containing Biopolymers
Computational tools are increasingly vital in peptide and protein design, allowing researchers to predict the structural and functional consequences of incorporating unnatural amino acids before undertaking laborious experimental work. Modeling peptides containing this compound is crucial for understanding how its unique properties influence biopolymer structure and function.
Key areas of focus for computational modeling include:
Intermolecular Interactions: The fluorinated aromatic ring can participate in unique non-covalent interactions, such as fluorous interactions and altered π-π stacking. Computational models can help elucidate how these interactions contribute to protein stability and ligand binding.
Predicting Permeability: N-methylation is known to impact membrane permeability. nih.gov Computational models that simulate the interaction of peptides with lipid bilayers can be used to predict the bioavailability of therapeutics containing this compound.
While many computational tools are still being optimized for non-natural amino acids, the development of specialized force fields and algorithms will be essential to accurately model the behavior of these complex biopolymers and guide their rational design. digitellinc.com
Synergistic Applications in Nanobiotechnology and Biomaterials Science
The self-assembly of small molecules into well-ordered nanostructures is a powerful bottom-up approach for creating advanced biomaterials. Fmoc-protected amino acids, particularly those with aromatic side chains, are well-known for their ability to self-assemble into nanofibers, which can entangle to form hydrogels. These hydrogels have numerous applications in tissue engineering, drug delivery, and 3D cell culture.
The incorporation of this compound into this field offers exciting possibilities:
Modulated Self-Assembly: The fluorine atom can modulate the π-π stacking interactions between the fluorenyl groups and the phenyl rings, which are the primary driving forces for self-assembly. This allows for fine-tuning the mechanical properties of the resulting hydrogels.
Enhanced Stability: The inherent proteolytic resistance conferred by the N-methyl group would result in biomaterials that are more stable in biological environments, making them better suited for long-term implants or controlled-release drug depots. researchgate.netbenthamdirect.com
Biofunctional Materials: Peptides containing this compound can be designed to include bioactive sequences, creating biomaterials that not only provide structural support but also actively promote cell adhesion, proliferation, or differentiation.
Future research will likely explore the creation of novel hydrogels and other nanostructures based on this compound, leveraging its unique combination of properties to design next-generation biomaterials for a range of biomedical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Fmoc-4-fluoro-N-methyl-L-phenylalanine?
- Methodological Answer : The synthesis typically involves introducing the N-methyl group during the amino acid backbone modification, followed by Fmoc protection. For fluorinated analogs like Fmoc-4-fluoro-L-phenylalanine, electrophilic aromatic substitution or palladium-catalyzed fluorination is used to install the fluorine atom at the para position . The N-methylation step often employs reductive alkylation using formaldehyde and sodium cyanoborohydride under controlled pH. Final purification is achieved via reversed-phase HPLC, with mobile phases such as acetonitrile/water (0.1% TFA) .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- HPLC : A C18 column with UV detection at 265 nm (Fmoc absorption) ensures purity >98% .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected for C₂₅H₂₁FNO₄: 428.14) .
- NMR : ¹⁹F NMR (δ ~ -110 ppm for aromatic fluorine) and ¹H NMR (doublet for N-methyl protons at δ ~2.8 ppm) are critical. The fluorine atom may split aromatic proton signals, complicating integration .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer : This derivative is used to incorporate fluorinated, N-methylated residues into peptides, enhancing metabolic stability and modulating conformational flexibility. It is particularly valuable in synthesizing protease-resistant peptides for drug discovery. Standard solid-phase peptide synthesis (SPPS) employs HBTU/HOBt activation and 20% piperidine in DMF for Fmoc deprotection .
Advanced Research Questions
Q. How does the N-methyl group influence coupling efficiency during solid-phase peptide synthesis?
- Methodological Answer : The N-methyl group introduces steric hindrance, slowing coupling kinetics. To optimize efficiency:
- Use stronger activating agents (e.g., PyAOP or OxymaPure/DIC) .
- Extend coupling times (2–4 hours) and employ double couplings.
- Monitor by Kaiser test or LC-MS for incomplete reactions. This modification is critical for synthesizing cyclic or constrained peptides .
Q. What strategies mitigate racemization during incorporation of this compound into chiral peptides?
- Methodological Answer : Racemization risks increase with N-alkylation. Mitigation strategies include:
- Low-temperature coupling (0–4°C) with DIC/HOAt.
- Avoiding basic conditions during activation.
- Using pre-activated esters (e.g., pentafluorophenyl esters) to reduce reaction time .
- Chiral HPLC validation with a Crownpak CR-I column to confirm enantiomeric excess .
Q. How does the 4-fluoro substituent affect peptide conformational stability in hydrophobic domains?
- Methodological Answer : The 4-fluoro group enhances hydrophobic interactions and stabilizes β-sheet/α-helix motifs via electrostatic effects. Comparative studies using CD spectroscopy and MD simulations show that fluorine’s electronegativity restricts side-chain rotamer flexibility, favoring compact structures. This property is exploited in designing transmembrane peptides and amyloid inhibitors .
Q. What challenges arise when using this compound in solid-phase synthesis of phosphorylated peptide analogs?
- Methodological Answer : Phosphorylation compatibility requires orthogonal protection (e.g., Alloc for phosphate groups). The fluorine atom may interfere with phosphoramidite chemistry, necessitating post-synthetic fluorination. Additionally, the N-methyl group complicates Edman degradation sequencing, requiring alternative methods like partial acid hydrolysis and LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
